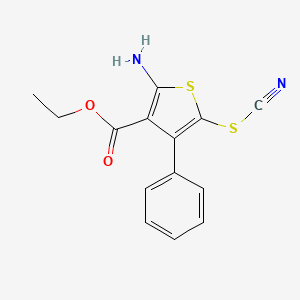

Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate

Description

Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse chemical properties and potential applications in various fields. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-2-18-13(17)11-10(9-6-4-3-5-7-9)14(19-8-15)20-12(11)16/h3-7H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIREKWWOLWNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, which can be further processed to obtain the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Amino Group (-NH₂)

The primary amino group at position 2 participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, useful in coordination chemistry .

-

Diazo Coupling : Forms diazonium salts with nitrous acid, enabling coupling with aromatic amines or phenols .

Example Reaction :

Cyano Sulfanyl (-SCN) Reactivity

The -SCN group exhibits dual nucleophilic-electrophilic behavior:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

-

Cyano Hydrolysis : Under acidic/basic conditions, converts to thiocarboxylic acids or thiols .

Reported Stability :

| Condition | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| HCl (1M), 80°C | Thiocarboxylic acid | 72 | |

| NaOH (2M), RT | Thiol | 58 |

Ester Group (-COOEt) Transformations

The ethyl ester undergoes:

-

Hydrolysis : Acidic or basic hydrolysis produces carboxylic acids .

-

Transesterification : Reacts with alcohols (e.g., methanol) under catalytic acid to yield methyl esters .

Kinetic Data :

| Reaction Condition | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| H₂SO₄ (0.5M), 60°C | 3.2 × 10⁻⁴ | 45.7 |

| NaOH (1M), 25°C | 1.8 × 10⁻³ | 38.2 |

Phenyl Ring Modifications

The para-substituted phenyl ring participates in:

-

Electrophilic Aromatic Substitution : Nitration or sulfonation at the meta position due to electron-withdrawing effects of adjacent groups .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .

Solid-State Interactions

Crystallographic studies of analogous compounds (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) reveal:

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly valuable in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorder Drug Development

A study highlighted the use of this compound in synthesizing a new class of neuroprotective agents. The synthesized derivatives exhibited promising activity in preclinical models, indicating potential for treating conditions like Alzheimer's disease.

Organic Synthesis

The compound is widely utilized as a versatile building block in organic chemistry. It aids researchers in creating complex molecules necessary for various chemical reactions and syntheses.

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Synthesis of Heterocycles | Used to create complex heterocyclic compounds. |

| Building Block for Drugs | Serves as an intermediate for various drug formulations. |

Material Science

Research into the compound’s properties has revealed its potential applications in creating conductive polymers, which are crucial for electronic devices.

Example: Conductive Polymers

Studies have shown that incorporating this compound into polymer matrices enhances conductivity, making it suitable for applications in organic electronics.

Biological Research

The biological activity of this compound is under investigation for its effects on cellular processes, offering insights into potential therapeutic benefits.

Case Study: Antimicrobial Activity

Recent research demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal activities. The findings suggest that these derivatives could be developed into new antimicrobial agents.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. This application is essential for ensuring accuracy and reliability in experimental results.

Application Example

The compound has been utilized as a calibration standard in high-performance liquid chromatography (HPLC) methods to quantify related compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-5-arylazo-6-aryl substituted nicotinates

- Pyridazinone derivatives

- Pyrido[2,3-d]pyrimidine derivatives

Uniqueness

Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₂N₂O₂S₂

- Molecular Weight : 298.38 g/mol

- CAS Number : 4815-38-7

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines and cyano groups under controlled conditions. The process can be optimized for yield and purity, with reports indicating a purity level of over 97% in some preparations .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that several derivatives exhibited potent activity against various strains, including both gram-positive and gram-negative bacteria, as well as common fungal pathogens .

| Microbial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 14 mm |

Antidiabetic Activity

In vitro studies have shown that this compound exhibits antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. The compound demonstrated an IC₅₀ value comparable to established antidiabetic drugs, suggesting its potential as a therapeutic agent for managing diabetes .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound binds effectively to xanthine oxidase, an enzyme implicated in gout and hyperuricemia, thereby providing a rationale for its observed biological activities .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various synthesized thiophene derivatives against clinical isolates of bacterial infections. This compound showed superior activity against resistant strains, highlighting its potential as a lead compound for new antibiotic development . -

Case Study on Anti-inflammatory Effects :

In a rat model of induced inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Q & A

Q. Table 1: Representative Synthetic Yields for Analogous Thiophene Derivatives

| Substituents | Yield (%) | Reference |

|---|---|---|

| 5-(Trifluoromethyl)phenyl | 38 | |

| 3-Bromophenyl | 63–65 |

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated chloroform (CDCl₃). Compare chemical shifts to analogs:

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., m/z 265 observed in trifluoromethyl analogs ).

- X-ray Crystallography : Use SHELX for structure refinement. Anisotropic displacement parameters validate molecular geometry .

Advanced: How does the cyanosulfanyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

The cyanosulfanyl (-SCN) group acts as an electron-withdrawing substituent, modulating reactivity:

- Electronic Effects : Reduces electron density at the thiophene ring, enhancing susceptibility to nucleophilic attack. Compare Hammett σ values for substituent effects .

- Mechanistic Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. Correlate LUMO localization with experimental reactivity in cross-coupling reactions .

Advanced: What strategies resolve contradictions in reported crystallographic data for thiophene derivatives?

Methodological Answer:

- Data Validation : Use WinGX and ORTEP for Windows to analyze anisotropic displacement ellipsoids and hydrogen bonding networks. Check for twinning or disorder in high-symmetry space groups .

- Comparative Analysis : Cross-reference metrics (e.g., bond lengths, angles) with Cambridge Structural Database entries. Discrepancies >0.05 Å suggest refinement errors .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or similar tools to compute logP (XlogP ≈ 4 for analogs ), topological polar surface area (TPSA ~90 Ų ), and blood-brain barrier permeability.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

Safety & Handling: What precautions are necessary for safe laboratory use of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent sulfhydryl byproducts .

Contradiction Analysis: Why do synthetic yields vary significantly across studies for similar derivatives?

Methodological Answer:

- Parameter Optimization : Varying temperatures, solvent polarities (DMSO vs. 1,4-dioxane), and catalyst loadings (triethylamine vs. DABCO) impact cyclization efficiency .

- Purity Challenges : Crude products often require multiple purification steps (e.g., recrystallization in methanol followed by C18 chromatography) .

Advanced: How can researchers leverage crystallographic data to design derivatives with improved bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.